CID 11979360
Description
CID 11979360 is a chemical compound documented in analytical studies for its structural and chromatographic properties.
- Chemical Structure: A defined structure analyzed via GC-MS and vacuum distillation fractions, as shown in Figure 1B and 1C of .

- Chromatographic Profile: Detected in the total ion chromatogram of CIEO (a related essential oil), with its content quantified across distillation fractions .
- Mass Spectrum: A distinct fragmentation pattern, supporting its identification (Figure 1D) .
Properties
CAS No. |
4554-93-2 |
|---|---|
Molecular Formula |
C72H60Sn5 |
Molecular Weight |
1518.8 g/mol |
InChI |
InChI=1S/12C6H5.5Sn/c12*1-2-4-6-5-3-1;;;;;/h12*1-5H;;;;; |
InChI Key |
WLOWUVVVKIPEPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3.[Sn] |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural and Reactivity Analysis
The compound’s structure suggests potential reactivity at tin centers, including:
-
Oxidation/Reduction : Tin-based compounds often exhibit redox activity, with possible oxidation states ranging from 0 to +4.
-
Nucleophilic Substitution : Triphenylstannyl groups may undergo ligand exchange reactions.
-
Cleavage Reactions : The Sn–Sn bonds in the tristannane core could be prone to cleavage under specific conditions (e.g., via halogenation or acid/base treatment).
Table 1: Key Structural Features
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇₂H₆₀Sn₅ |
| Molecular Weight | 1518.8 g/mol |
| Core Structure | Tristannane (Sn₃) with phenyl groups |
| Substituents | Six phenyl groups, two triphenylstannyl groups |
Hypothetical Reaction Pathways
While no direct experimental data on CID 11979360’s reactivity is available in the provided sources, analogous organotin compounds suggest plausible reaction mechanisms:
Oxidative Cleavage
Tristannanes (R₃Sn–Sn–SnR₃) often undergo cleavage upon oxidation (e.g., with halogens like I₂ or Br₂). For this compound:
Key Points :
-
Products : Triphenyltin iodide (R₃SnI) and triphenyltin triiodide (R₃SnI₃).
-
Conditions : Halogenation under controlled temperatures.
Hydrolysis
Organotin compounds can hydrolyze in aqueous media, though steric bulk from phenyl groups may slow the reaction:
Key Points :
-
Products : Triphenyltin hydroxide (R₃SnOH) and hydroxylated intermediates.
-
Conditions : Acidic or basic aqueous environments.
Ligand Exchange
The triphenylstannyl groups (R₃Sn–) may participate in ligand substitution with nucleophiles (e.g., thiols, amines):
Key Points :
-
Nucleophiles : Thiols (–SH), amines (–NH₂), or other Lewis bases.
-
Products : Mixed ligand tin species (e.g., R₃Sn–Nu).
Computational Insights
Modern computational methods like IACTA (Imposed Activation) could theoretically predict reaction pathways for this compound . For example:
-
Geometrical Constraints : Scanning Sn–Sn bond lengths or Sn–C bond angles to identify reactive conformers.
-
Barrier Estimates : Semi-empirical methods (e.g., GFN-xTB) to assess activation energies for potential cleavage or substitution reactions.
Table 2: Computational Tools for Reaction Prediction
| Method | Application |
|---|---|
| IACTA | Guided pathway discovery via geometry constraints |
| GFN-xTB | Energy calculations for large molecules |
| Transition State Guess | Identification of reaction intermediates |
Challenges in Experimental Validation
-
Limited Literature : No direct experimental data on this compound’s reactivity is available in the provided sources.
-
Structural Complexity : The compound’s steric bulk (six phenyl groups) may hinder reactivity or complicate isolation of products.
Future Research Directions
-
Mechanochemical Synthesis : Evaluate solvent-free methods (e.g., grinding) to induce Sn–Sn bond cleavage .
-
Catalyst Screening : Test transition metal catalysts (e.g., palladium, platinum) for facilitating substitution or oxidation.
-
Patent Analysis : Use NLP tools to extract reaction parameters from tin chemistry patents .
References PubChem this compound. PMC article on IACTA for reaction pathway prediction. NLP-based systems for extracting reaction data from patents. Mechanochemical synthesis methodology.
Scientific Research Applications
CID 11979360 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be investigated for its therapeutic potential. In industry, it may be used in the production of specific materials or chemicals.
Mechanism of Action
The mechanism of action of CID 11979360 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1. Key Molecular and Physicochemical Properties
Key Observations:
Structural Diversity :
- This compound is associated with natural product fractions (e.g., essential oils), whereas compounds like CAS 899809-61-1 and CAS 918538-05-3 are synthetic, with defined pharmacological or industrial roles .
- Oscillatoxin derivatives () share a marine toxin backbone, differing from this compound’s plant-derived context .
Bioactivity: CAS 899809-61-1 exhibits CYP1A2 inhibition, a property absent in this compound’s reported profile .
Physicochemical Behavior :
- Solubility varies significantly: this compound’s solubility is unquantified, while CAS 1046861-20-4 is classified as “soluble” (0.24 mg/ml) .
Q & A
Q. How can researchers address peer review critiques regarding methodological limitations in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

